molecular formula C19H17N3O3S2 B2389328 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097872-87-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No. B2389328
CAS RN: 2097872-87-0
M. Wt: 399.48
InChI Key: LUBNHKVMMUTNDA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry due to their biological activities . It contains furan and thiophene rings, which are aromatic heterocycles, and a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .


Synthesis Analysis

While the exact synthesis of this compound is not available, furan and thiophene derivatives can be synthesized from carboxylic acid hydrazides . Pyrazole derivatives can be synthesized from the reaction of hydrazonoyl halides with different halogenated compounds .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The furan, thiophene, and pyrazole rings contribute to the compound’s aromaticity, which can influence its chemical reactivity .


Chemical Reactions Analysis

The compound, due to its aromatic rings, might undergo electrophilic substitution reactions. The presence of the sulfonamide group could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, solubility, melting point, and boiling point would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The compound could be of interest in medicinal chemistry due to the presence of the sulfonamide, furan, thiophene, and pyrazole groups. Further studies could explore its potential biological activities and develop methods for its synthesis .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-27(24,17-6-4-16(5-7-17)22-10-2-9-20-22)21-13-18(15-8-12-26-14-15)19-3-1-11-25-19/h1-12,14,18,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBNHKVMMUTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

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